molecular formula C7H7Cl2NO4S2 B8039270 4-chloro-N-(chloromethylsulfonyl)benzenesulfonamide

4-chloro-N-(chloromethylsulfonyl)benzenesulfonamide

Cat. No.: B8039270
M. Wt: 304.2 g/mol
InChI Key: OQDOWHZVBLQFMD-UHFFFAOYSA-N
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Description

4-chloro-N-(chloromethylsulfonyl)benzenesulfonamide is a chemical compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a chloromethylsulfonyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(chloromethylsulfonyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with chloromethylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(chloromethylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

4-chloro-N-(chloromethylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

4-chloro-N-(chloromethylsulfonyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-chloro-N-methylbenzenesulfonamide: Similar structure but lacks the chloromethylsulfonyl group.

    4-chlorobenzenesulfonamide: Lacks both the chloromethylsulfonyl and N-substituted groups.

    N-chloromethylsulfonylbenzenesulfonamide: Similar but without the chloro group on the benzene ring.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N-(chloromethylsulfonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO4S2/c8-5-15(11,12)10-16(13,14)7-3-1-6(9)2-4-7/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDOWHZVBLQFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NS(=O)(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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